molecular formula C12H17F2N B13210869 1-(2,4-Difluorophenyl)hexan-1-amine

1-(2,4-Difluorophenyl)hexan-1-amine

Cat. No.: B13210869
M. Wt: 213.27 g/mol
InChI Key: NCRNDXYXBCNYCR-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)hexan-1-amine is an organic compound with the molecular formula C12H17F2N It is characterized by the presence of a hexyl chain attached to an amine group and a difluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorophenyl)hexan-1-amine typically involves the reaction of 2,4-difluorobenzyl chloride with hexylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)hexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(2,4-Difluorophenyl)hexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl ring enhances the compound’s binding affinity and specificity, while the hexyl chain and amine group contribute to its overall stability and solubility. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)butan-1-amine
  • 1-(2,4-Difluorophenyl)pentan-1-amine
  • 1-(2,4-Difluorophenyl)heptan-1-amine

Comparison: 1-(2,4-Difluorophenyl)hexan-1-amine is unique due to its specific chain length, which influences its physical and chemical properties. Compared to its shorter or longer chain analogs, it may exhibit different solubility, reactivity, and binding characteristics, making it suitable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H17F2N

Molecular Weight

213.27 g/mol

IUPAC Name

1-(2,4-difluorophenyl)hexan-1-amine

InChI

InChI=1S/C12H17F2N/c1-2-3-4-5-12(15)10-7-6-9(13)8-11(10)14/h6-8,12H,2-5,15H2,1H3

InChI Key

NCRNDXYXBCNYCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=C(C=C(C=C1)F)F)N

Origin of Product

United States

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